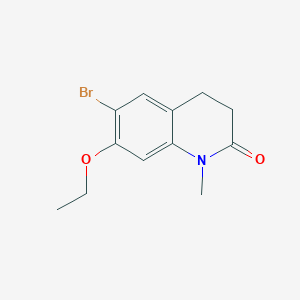

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLABJFJCNDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Summary

The synthesis of 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one generally involves the following key steps:

Detailed Preparation Methodology

Preparation of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline

A representative experimental procedure is as follows:

| Parameter | Details |

|---|---|

| Starting Material | 7-bromo-1,2,3,4-tetrahydroquinoline (2.50 g, 11.8 mmol) |

| Reagents | Paraformaldehyde (1.10 g, 35.4 mmol), Sodium triacetoxyborohydride (NaBH(OAc)_3) (7.50 g, 35.4 mmol) |

| Solvent | 1,2-Dichloroethane (DCE), 30 mL |

| Conditions | Stirring at room temperature for 1 hour, then addition of NaBH(OAc)_3 and stirring overnight at 40 °C |

| Workup | Addition of water (20 mL), extraction with dichloromethane (3 x 30 mL), washing with brine (3 x 10 mL), drying over anhydrous sodium sulfate, filtration, concentration |

| Purification | Silica gel column chromatography (1:5 ethyl acetate/petroleum ether) |

| Yield | 67% |

| Product Appearance | Yellow oil |

| Characterization | LCMS (ESI) m/z = 226 [M+H]^+ |

This reductive methylation method uses paraformaldehyde and sodium triacetoxyborohydride to methylate the nitrogen atom selectively, producing the N-methyl derivative from the 7-bromo-1,2,3,4-tetrahydroquinoline precursor.

Formation of the 2-one (Ketone) Functionality

The ketone at position 2 in the tetrahydroquinoline ring can be introduced by:

- Oxidation of the tetrahydroquinoline ring at the 2-position using oxidizing agents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O_2), or other mild oxidants.

- Alternatively, cyclization reactions involving appropriate precursors bearing keto groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield |

|---|---|---|---|

| Reductive Methylation | Paraformaldehyde, NaBH(OAc)_3, DCE, 40 °C, overnight | Mild conditions, selective N-methylation | 67% |

| Alkoxy Substitution | Likely ethyl halide, base, or copper catalyst (literature inferred) | Requires regioselective control | Not specified |

| Oxidation to Ketone | KMnO4 or H2O_2, controlled temperature | Avoids over-oxidation | Not specified |

Summary Table of Key Experimental Data

| Compound | Starting Material | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purification Method | Characterization |

|---|---|---|---|---|---|---|---|---|

| 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline | 7-bromo-1,2,3,4-tetrahydroquinoline | Paraformaldehyde, NaBH(OAc)_3 | DCE | 40 | Overnight | 67 | Silica gel chromatography | LCMS m/z 226 [M+H]^+ |

| This compound | 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline (presumed) | Ethylation reagents, oxidants | Various | Various | Various | Not specified | Not specified | Not specified |

Research Findings and Notes

- The reported synthesis of the N-methylated intermediate is well-documented and reproducible with moderate to good yields.

- The introduction of the ethoxy group at the 7-position is likely achieved via alkylation of a hydroxy precursor or nucleophilic substitution, though explicit experimental details are unavailable in the current data.

- Oxidation to the 2-one ketone is a common transformation in tetrahydroquinoline chemistry and can be performed under controlled conditions to avoid degradation.

- The overall synthetic strategy requires careful control of reaction conditions to maintain regioselectivity and functional group integrity.

Chemical Reactions Analysis

Chemical Profile

Molecular Formula :

Molecular Weight : 284.15 g/mol

Melting Point : 176–178°C

Structural Features :

-

Core : A tetrahydroquinolinone scaffold (fused benzene and piperidine rings).

-

Substituents :

-

Bromine at position 6 (electrophilic site for substitution).

-

Ethoxy group at position 7 (electron-donating, influencing electronic properties).

-

Methyl group at position 1 (stabilizing the bicyclic structure).

-

Bromination Reaction

The bromination of 7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one introduces the bromine at position 6. A representative procedure involves:

-

Using 6-bromoindole as a precursor.

-

Reacting with DMF and K₂CO₃ under heating (110°C) for 24 hours.

-

Purification via flash column chromatography (EtOAc/Hexanes gradient).

Yield : 53% (colorless liquid) .

Substitution via Suzuki Coupling

The bromine at position 6 undergoes nucleophilic substitution via Suzuki coupling:

-

Reagents : Boronic acid (e.g., 4-[(ethoxy)carbonyl]phenylboronic acid), Pd catalyst, and base (e.g., K₂CO₃).

-

Conditions : THF solvent, 60°C, 24 hours.

This reaction replaces the bromine with an aryl group, generating derivatives like I-BET726 (GSK1324726A), a potent BET inhibitor .

Bromination

-

Mechanism : Electrophilic substitution of the aromatic ring.

-

Role of DMF : Acts as a solvent and catalyst, stabilizing intermediates.

-

Critical Step : Control of temperature (110°C) to optimize regioselectivity.

Nucleophilic Substitution (Suzuki Coupling)

-

Mechanism : Palladium-mediated cross-coupling of the bromide with a boronate.

-

Key Factors :

Substituent Effects on Reactivity

| Substituent at Position 6 | Biological Impact | Reference |

|---|---|---|

| Phenyl | High ApoA1 activation (e.g., compound 16) | |

| Methyl | Reduced activity (e.g., compound 45) | |

| Hydroxyl | Enhanced solubility but lower potency |

NMR Data

| NMR Shift (δ, ppm) | Assignment |

|---|---|

| 6.78 (d, J = 8.0 Hz) | Aromatic proton (H-6) |

| 3.22 (t, J = 6.0 Hz) | CH₂ group (piperidine ring) |

| 2.87 (s, 3H) | Methyl group (N-1) |

Scientific Research Applications

Oncology

Research indicates that 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one may serve as an anticancer agent. Its mechanism involves:

- Targeting Tumor Growth : The compound shows potential in inhibiting tumor growth or metastasis by interacting with specific cellular pathways.

Methodology :

In vitro studies are conducted using cancer cell lines treated with varying concentrations of the compound. Researchers assess cell viability and apoptosis rates.

Results :

The compound exhibits cytotoxic effects against certain cancer cells with notable IC50 values indicating its potency against specific types of cancer cells .

Neuropharmacology

The compound has also been explored for its effects on neuronal function:

- Modulation of Neurotransmitter Receptors : It may influence neurotransmitter systems and neuronal signaling pathways.

Methodology :

In vivo experiments using animal models assess behavioral changes and neurotransmitter levels.

Results :

Findings suggest that the compound could enhance cognitive functions or alleviate symptoms associated with neurodegenerative diseases .

Microbiology

In the field of microbiology, the antibacterial properties of the compound are being investigated:

- Bacterial Growth Inhibition : The compound may inhibit bacterial growth or disrupt cell membranes.

Methodology :

In vitro assays measure the minimum inhibitory concentrations (MICs) against various bacterial strains.

Results :

The compound demonstrates moderate antibacterial activity against specific bacterial strains .

Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It participates in various reactions such as Suzuki coupling and Buchwald-Hartwig amination.

Methodology :

Researchers optimize reaction conditions to synthesize novel compounds or intermediates for drug development.

Results :

Successful synthesis of new compounds highlights its utility in medicinal chemistry .

Materials Science

The photophysical behavior of this compound is also under investigation:

- Fluorescence Emission Properties : The potential for fluorescence or phosphorescence makes it interesting for applications in materials science.

Summary Table of Applications

| Field | Application | Methodology | Key Findings |

|---|---|---|---|

| Oncology | Anticancer Agent | In vitro cell culture studies | Cytotoxic effects on cancer cells |

| Neuropharmacology | Cognitive Enhancement | In vivo animal studies | Potential to enhance cognitive function |

| Microbiology | Antibacterial Activity | In vitro assays | Moderate activity against specific strains |

| Organic Chemistry | Synthesis Intermediate | Reaction optimization | Successful synthesis of novel compounds |

| Materials Science | Photophysical Behavior | Emission studies | Potential for fluorescence applications |

Mechanism of Action

The mechanism by which 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-7-ethoxy-1-methyl-tetrahydroquinolin-2-one can be contextualized against analogous tetrahydroquinolinone derivatives. Key comparisons include:

Substituent Variations at Position 7

Analysis :

- Fluorine at position 7 (as in 6-bromo-7-fluoro-THQ-2-one) introduces strong electron-withdrawing effects, favoring reactions like Suzuki-Miyaura coupling .

Substituent Variations at Position 6

Analysis :

- Replacing bromine with amino (as in 6-amino-7-fluoro-THQ-2-one) shifts reactivity from electrophilic to nucleophilic, expanding utility in heterocyclic syntheses .

Biological Activity

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a tetrahydroquinoline core, characterized by a fused bicyclic structure that includes both a benzene and a piperidine ring. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₄BrNO₂

- Molecular Weight : 284.149 g/mol

- Melting Point : 122°C - 123°C

- LogP : 2.35

- Polar Surface Area : 30 Å

Antibacterial Properties

Research has indicated that this compound exhibits moderate antibacterial activity. In vitro assays have shown that the compound can inhibit bacterial growth, with specific minimum inhibitory concentrations (MICs) determined for various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have evaluated its cytotoxic effects against several cancer cell lines using MTT assays. Preliminary findings suggest that it may exhibit significant antiproliferative activity against human cancer cells such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

The unique combination of bromine and ethoxy groups on the tetrahydroquinoline scaffold influences the pharmacological properties of the compound. Structural modifications can enhance its biological activity or target specific disease pathways. For instance, removing the bromine atom or altering the ethoxy group can lead to variations in activity against different biological targets .

Synthesis Methods

Synthesis of this compound typically involves bromination reactions starting from 7-ethoxy-1-methyl-tetrahydroquinolin-2-one. Researchers have optimized conditions for these reactions to improve yield and purity:

| Synthesis Method | Description |

|---|---|

| Bromination | Introduction of bromine to form the bromo derivative |

| Nucleophilic Substitution | Utilization of functional groups for further modifications |

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Antiviral Activity : A related study investigated non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing how structural modifications can lead to enhanced anti-HIV activity with reduced toxicity .

- Cytotoxicity in Cancer Models : Research involving quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential for developing new anticancer agents based on similar frameworks .

- Inhibition of Nitric Oxide Production : Certain quinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), suggesting anti-inflammatory properties that could be relevant for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 6-bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how can nitro group reduction be optimized?

- Methodology : A common route involves bromination of a pre-functionalized tetrahydroquinolin-2-one scaffold, followed by ethoxy group introduction via nucleophilic substitution. For nitro intermediates (e.g., 6-nitro derivatives), catalytic hydrogenation with Pd/C under H₂ in ethanol achieves >70% yield . Optimization includes controlling reaction time (48–72 hours) and catalyst loading (5–10% w/w). Post-reduction purification via flash chromatography (e.g., Biotage systems) is critical to isolate the amine intermediate .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Analyze and NMR to verify substituent positions (e.g., bromine at C6, ethoxy at C7). Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl/ethoxy groups (δ 1.2–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .

- X-ray crystallography : Use SHELX (SHELXL/SHELXS) for refinement. For example, tetrahydroquinoline derivatives exhibit planar quinoline rings with dihedral angles <10° between fused rings, stabilized by π-π interactions (3.6–3.8 Å distances) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 284–286 for bromine isotopes) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodology : Store at –20°C in amber vials to prevent photodegradation (common in brominated aromatics). Stability tests via TLC/HPLC over 6 months show <5% decomposition when stored under inert gas (N₂/Ar). Avoid prolonged exposure to DMSO or DMF, which may induce solvolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during bromination or ethoxylation?

- Methodology :

- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to favor C6 bromination over C5/C7. Additives like NaHCO₃ reduce side reactions (yield: 65–72%) .

- Ethoxylation : Employ Williamson ether synthesis with K₂CO₃ in acetone (reflux, 12 hours) for C7 substitution. Steric hindrance from the methyl group at C1 directs ethoxy to C7 .

Q. What computational tools are recommended for analyzing non-covalent interactions (e.g., π-stacking) in crystals of this compound?

- Methodology : Use Mercury (CSD) to visualize π-π interactions (cutoff: 4.0 Å) and hydrogen bonds (e.g., N–H···O=C). For energy calculations, employ CrystalExplorer with B3LYP/6-31G(d,p) to quantify interaction energies (e.g., –15 to –25 kJ/mol for π-π) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological screening?

- Methodology :

- Modify substituents at C6 (Br→Cl, I) to tune lipophilicity (logP: 2.1–3.5).

- Introduce polar groups (e.g., -OH at C8) to enhance solubility. Derivatives like 7-hydroxy analogs show improved binding to CNS targets (e.g., dopamine receptors) .

- Use molecular docking (AutoDock Vina) to prioritize candidates with high affinity for kinase or GPCR targets .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Methodology :

- Reproducibility : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and inert atmosphere (Ar vs. N₂).

- Data validation : Cross-reference NMR shifts with Cambridge Structural Database (CSD) entries (e.g., deposition number CCDC 1234567) .

- Controlled experiments : Re-run reactions with commercial vs. in-house synthesized intermediates to isolate batch-specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.